2-Methoxyphenylacetonitrile
Overview
Description
2-Methoxyphenylacetonitrile, also known as 2-Methoxybenzyl cyanide, is an organic compound with the molecular formula C₉H₉NO and a molecular weight of 147.18 g/mol . It is a colorless crystalline solid with a melting point of 68°C and a boiling point of 97°C . This compound is used in various chemical syntheses and has applications in different scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Methoxyphenylacetonitrile can be synthesized through several methods. One common method involves the nucleophilic aromatic substitution of aryl fluorides by secondary nitriles. For example, 2-fluoroanisole can be reacted with potassium hexamethyldisilylamide (KHMDS) in tetrahydrofuran (THF) to produce this compound . The reaction is typically carried out under a nitrogen atmosphere at 60°C for 23 hours .
Industrial Production Methods
Industrial production methods for this compound often involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
2-Methoxyphenylacetonitrile undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert it into primary amines.
Substitution: It can undergo nucleophilic substitution reactions, such as the reaction with aryl fluorides mentioned earlier.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and bases like potassium hexamethyldisilylamide for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of this compound can yield 2-methoxybenzoic acid, while reduction can produce 2-methoxybenzylamine.
Scientific Research Applications
2-Methoxyphenylacetonitrile has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: It can be used in the study of enzyme-catalyzed reactions and metabolic pathways.
Medicine: Research into its potential pharmacological properties is ongoing.
Industry: It is used in the production of pharmaceuticals, agrochemicals, and other fine chemicals
Mechanism of Action
The mechanism of action of 2-Methoxyphenylacetonitrile involves its interaction with specific molecular targets and pathways. For example, in biological systems, it may act as a substrate for certain enzymes, leading to the formation of biologically active metabolites. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
(3-Methoxyphenyl)acetonitrile: Similar in structure but with the methoxy group in the meta position.
(4-Methoxyphenyl)acetonitrile: Similar in structure but with the methoxy group in the para position.
Uniqueness
2-Methoxyphenylacetonitrile is unique due to the position of the methoxy group, which can influence its reactivity and interactions with other molecules. This positional difference can lead to variations in the compound’s chemical and biological properties compared to its isomers .
Properties
IUPAC Name |
2-(2-methoxyphenyl)acetonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NO/c1-11-9-5-3-2-4-8(9)6-7-10/h2-5H,6H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DWJKILXTMUGXOU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1CC#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40220629 | |
Record name | (2-Methoxyphenyl)acetonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40220629 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
147.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
7035-03-2 | |
Record name | 2-Methoxybenzeneacetonitrile | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=7035-03-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (2-Methoxyphenyl)acetonitrile | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007035032 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | (2-Methoxyphenyl)acetonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40220629 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (2-methoxyphenyl)acetonitrile | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.027.558 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is unique about the reactivity of (2-methoxyphenyl)acetonitrile?
A1: (2-Methoxyphenyl)acetonitrile exhibits unusual reactivity in the presence of alkyl or aryl lithium reagents. Instead of typical reactions expected at the acetonitrile group, it undergoes a nucleophilic aromatic substitution. [] This reaction forms indolenine products, which are valuable building blocks for synthesizing natural products and dyes like indocyanine green. []
Q2: Can you provide an example of how (2-methoxyphenyl)acetonitrile is used in organic synthesis?
A2: One study demonstrated the reaction of (2-methoxyphenyl)acetonitrile with 4-nitrochlorobenzene. [] While the abstract doesn't disclose the product, this reaction likely showcases another example of nucleophilic aromatic substitution, highlighting the compound's versatility as a reagent.
Q3: What insights into the reaction mechanism are available?
A3: Although specific mechanistic details aren't provided in the abstracts, the research indicates that "key experiments" were conducted to elucidate the mechanism of this unique nucleophilic aromatic substitution involving (2-methoxyphenyl)acetonitrile. [] Further investigation into the full publications would be needed to understand the specifics of these experiments and the proposed mechanism.
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